3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine
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Overview
Description
3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that features multiple heterocyclic rings
Mechanism of Action
Target of Action
Similar compounds have been reported to target hpk1 , a kinase involved in signal transduction pathways related to immune responses and cell growth .
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit hpk1 . Inhibition of HPK1 can modulate immune responses and cell growth, potentially offering therapeutic benefits in disorders or diseases related to these processes .
Biochemical Pathways
Given the potential target of hpk1, it can be inferred that the compound may influence pathways related to immune responses and cell growth .
Result of Action
If the compound does indeed inhibit hpk1, it could potentially modulate immune responses and cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors. One common approach involves the formation of the pyrazole and pyrazinyl rings followed by their coupling with a pyridazine core. The reaction conditions often include the use of catalysts such as palladium or rhodium, and solvents like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction could yield amines or alcohols.
Scientific Research Applications
3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving nitrogen-containing heterocycles.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-1-yl)pyridine
- 6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine
- 1H-pyrazolo[1,5-a]pyrazine derivatives
Uniqueness
3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9/c1-5-19-26(8-1)16-3-2-15(21-22-16)23-10-12-24(13-11-23)17-14-4-6-20-25(14)9-7-18-17/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLLNKDERVCFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=CN5C4=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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